2-(2-Methylphenyl)-1,3-thiazolidine
Overview
Description
Scientific Research Applications
Optical and Electronic Properties
- Optoelectronic Applications : Baroudi et al. (2020) synthesized a similar compound, 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one, and found it to be a good candidate for optoelectronic device applications due to its optical properties and energy gap calculations from UV-vis measurements (Baroudi et al., 2020).
Structural and Molecular Analysis
- Crystal Structure Analysis : The crystal structure of compounds closely related to 2-(2-Methylphenyl)-1,3-thiazolidine has been analyzed, providing insights into their molecular arrangement and bonding characteristics. For instance, Iyengar et al. (2005) focused on the crystal structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one (Iyengar et al., 2005).
Antitumor and Antioxidant Activities
- Cancer Treatment Potential : Aly et al. (2012) investigated thiazolidine-4-ones, revealing their moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2, along with effective antioxidant activity, suggesting potential in cancer treatment (Aly et al., 2012).
- Antimitotic Activity in Cancer : Teraishi et al. (2005) found that thiazolidin compounds, including variants similar to 2-(2-Methylphenyl)-1,3-thiazolidine, have antimitotic activity in human non-small-cell lung and colon cancer cells, indicating their potential as anticancer agents (Teraishi et al., 2005).
Pharmacological Properties
- Calcium Antagonistic and Antioxidant Activities : Kato et al. (1999) explored thiazolidinone derivatives, finding compounds with both calcium overload inhibition and antioxidant activities, potentially useful in pharmacology (Kato et al., 1999).
Hydrogen Bonding and Molecular Interactions
- Hydrogen Bond Analysis : Domagała et al. (2003) studied the role of C−H···S and C−H···N hydrogen bonds in the crystal and molecular structures of thiazolidine derivatives, enhancing our understanding of their molecular interactions (Domagała et al., 2003).
Synthesis and Chemical Behavior
- Novel Synthesis Approaches : Kozlov et al. (2005) described the regioselective synthesis of novel phosphorylated thiazolidin-4-ones, demonstrating unique chemical behavior and potential applications in various fields (Kozlov et al., 2005).
- Solution Behavior and Cyclocondensation : Refouvelet et al. (1994) focused on the synthesis, solution behavior, and regioselective cyclocondensation of thiazolidine-2,4-dicarboxylic acid and its esters (Refouvelet et al., 1994).
Drug Design and Biomedical Applications
- Anti-Hyperglycemic and Anti-Hyperlipidemic Agents : Shrivastava et al. (2016) synthesized and evaluated thiazolidinedione derivatives as potential anti-hyperglycemic and anti-hyperlipidemic agents, highlighting their significance in medicinal chemistry (Shrivastava et al., 2016).
Molecular and Biological Activities
- Antimicrobial Activities : Patel et al. (2017) synthesized and evaluated the antimicrobial activities of 4-thiazolidinones and 2-azetidinones derivatives, demonstrating their potential as antimicrobial agents (Patel et al., 2017).
properties
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWCGRBSWYLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986119 | |
Record name | 2-(2-Methylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(o-Tolyl)thiazolidine | |
CAS RN |
67086-87-7 | |
Record name | Thiazolidine, 2-(o-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.